![molecular formula C16H21NO B1444164 2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile CAS No. 1177093-19-4](/img/structure/B1444164.png)
2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile
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Overview
Description
2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile (2-TBMOPN) is a synthetic organic compound belonging to the class of nitriles. It is a colorless, odorless, crystalline solid with a melting point of 61°C and a molecular weight of 252.31 g/mol. 2-TBMOPN has a wide range of applications and is used in the synthesis of drugs, fragrances, and other compounds.
Scientific Research Applications
1. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry
2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) serves as an excellent nonprotic matrix for labile compounds in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-TOFMS). It's especially effective for substituted fullerenes due to its low onset of ion production, functioning primarily as an electron transfer agent (Ulmer, Mattay, Torres-Garcia, & Luftmann, 2000).
2. Photopolymerization and 3D Printing Applications
2,5-diethylene-cyclopentane-1-one-based dyes, when combined with bis(4-tert-butylphenyl) components, can be utilized in photopolymerization processes. This combination shows significant potential in 3D printing applications, particularly in light-emitting diode (LED) technology (Chen et al., 2021).
3. Electrochemical Reactivity Studies
The electrochemical reactivity of various tert-butylphenol compounds, including 2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile, has been studied. These studies involve analyzing their interactions with superoxide anion radicals and examining their effectiveness as radical quenchers (Zabik, Anwar, Ziu, & Martic-Milne, 2019).
4. Analysis of Various Analytes
DCTB has been effectively used in the analysis of various compounds including coordination compounds, organometallics, and macrocycles. This approach offers advantages over traditional techniques like fast-atom bombardment (FAB) and liquid secondary ion mass spectrometry (LSIMS), particularly for conjugated organic compounds (Wyatt, Stein, & Brenton, 2006).
properties
IUPAC Name |
2-(4-tert-butylphenyl)-4-methyl-3-oxopentanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-11(2)15(18)14(10-17)12-6-8-13(9-7-12)16(3,4)5/h6-9,11,14H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOHTBUYXXFTDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C#N)C1=CC=C(C=C1)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-4-methyl-3-oxopentanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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